
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate, also known as DMQX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMQX is a quinoxaline derivative that has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is involved in many physiological processes, including learning and memory.
作用機序
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate acts as a selective antagonist of the NMDA receptor, binding to the receptor and preventing the activation of the receptor by glutamate. This inhibition of NMDA receptor activity has been shown to have neuroprotective effects, particularly in conditions where excessive glutamate release can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing the release of glutamate and other excitatory neurotransmitters, increasing the release of inhibitory neurotransmitters such as GABA, and reducing the production of reactive oxygen species that can contribute to neuronal damage.
実験室実験の利点と制限
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate has several advantages as a research tool, including its selectivity for the NMDA receptor and its ability to cross the blood-brain barrier. However, its use in lab experiments is limited by its relatively low potency and poor solubility, which can make it difficult to achieve consistent results.
将来の方向性
Future research on Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate could focus on developing more potent and soluble analogues of the compound, as well as exploring its potential therapeutic applications in other neurological conditions such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could investigate the long-term effects of this compound treatment on neuronal function and behavior.
合成法
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate can be synthesized using a variety of methods, including the reaction of ethyl cyanoacetate with 2-(dimethylamino)acetyl chloride, followed by cyclization with 2-amino-3,4-dihydroquinoline and subsequent esterification with acryloyl chloride. Another method involves the reaction of ethyl cyanoacetate with 2-(dimethylamino)ethyl acrylate, followed by cyclization with 2-amino-3,4-dihydroquinoline and subsequent esterification with acryloyl chloride.
科学的研究の応用
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy, stroke, and traumatic brain injury. This compound has been shown to have neuroprotective effects in animal models of these conditions, and has been suggested as a potential treatment option for human patients.
特性
CAS番号 |
172753-43-4 |
|---|---|
分子式 |
C17H17N3O3 |
分子量 |
311.33 g/mol |
IUPAC名 |
ethyl (E)-2-cyano-3-[2-(dimethylamino)-4-oxo-1H-quinolin-3-yl]prop-2-enoate |
InChI |
InChI=1S/C17H17N3O3/c1-4-23-17(22)11(10-18)9-13-15(21)12-7-5-6-8-14(12)19-16(13)20(2)3/h5-9H,4H2,1-3H3,(H,19,21)/b11-9+ |
InChIキー |
LELZHSKGSCXPML-PKNBQFBNSA-N |
異性体SMILES |
CCOC(=O)/C(=C/C1=C(NC2=CC=CC=C2C1=O)N(C)C)/C#N |
SMILES |
CCOC(=O)C(=CC1=C(NC2=CC=CC=C2C1=O)N(C)C)C#N |
正規SMILES |
CCOC(=O)C(=CC1=C(NC2=CC=CC=C2C1=O)N(C)C)C#N |
同義語 |
ethyl (E)-2-cyano-3-(2-dimethylamino-4-oxo-1H-quinolin-3-yl)prop-2-eno ate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



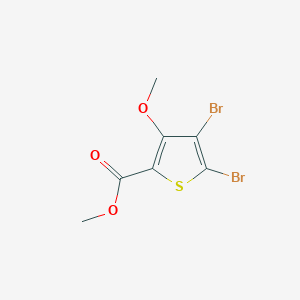
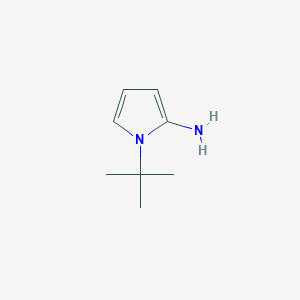
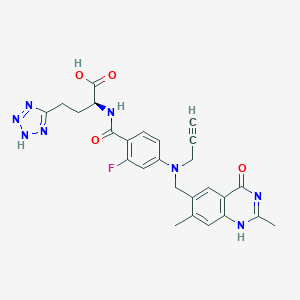
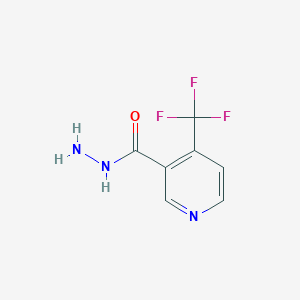
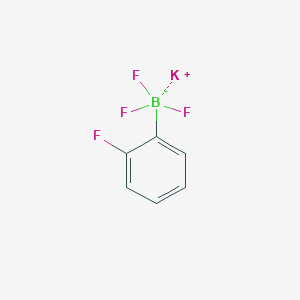
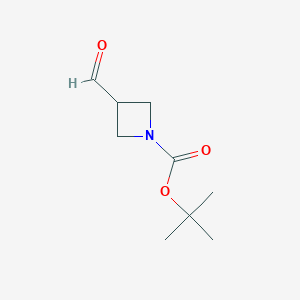
![2-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B62773.png)


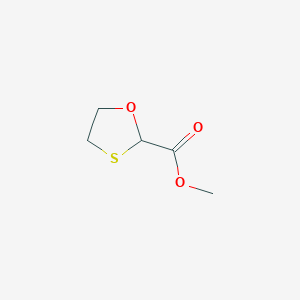



![1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B62795.png)